acetic acid;N,N,N',N'-tetracyclohexylbut-2-enediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;N,N,N’,N’-tetracyclohexylbut-2-enediamide is a complex organic compound that combines the properties of acetic acid and a tetracyclohexyl-substituted butenediamide. Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar. The tetracyclohexylbut-2-enediamide component introduces a bulky, cyclic structure that can influence the compound’s reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N,N,N’,N’-tetracyclohexylbut-2-enediamide typically involves the following steps:
Formation of Tetracyclohexylbut-2-enediamide: This can be achieved through the reaction of but-2-enediamine with cyclohexyl chloride under basic conditions to form the tetracyclohexyl-substituted product.
Acetylation: The tetracyclohexylbut-2-enediamide is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carbon dioxide and water.
Reduction: Reduction reactions can target the double bond in the but-2-enediamide component, potentially converting it to a single bond.
Substitution: The acetic acid group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride, which can then be substituted by other nucleophiles.
Major Products
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Reduction: The reduced form of the but-2-enediamide.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;N,N,N’,N’-tetracyclohexylbut-2-enediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential as a drug delivery agent, leveraging its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals and materials, particularly where specific reactivity patterns are required.
Mechanism of Action
The mechanism of action of acetic acid;N,N,N’,N’-tetracyclohexylbut-2-enediamide involves its interaction with molecular targets through its acetic acid and tetracyclohexylbut-2-enediamide components. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, while the tetracyclohexylbut-2-enediamide component can engage in hydrophobic interactions and steric effects. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simpler carboxylic acid with widespread use in industry and research.
N,N,N’,N’-tetramethylbut-2-enediamide: A similar compound with methyl groups instead of cyclohexyl groups, leading to different reactivity and applications.
Uniqueness
Acetic acid;N,N,N’,N’-tetracyclohexylbut-2-enediamide is unique due to the combination of the acetic acid moiety with the bulky tetracyclohexylbut-2-enediamide structure
Properties
CAS No. |
106181-85-5 |
---|---|
Molecular Formula |
C32H54N2O6 |
Molecular Weight |
562.8 g/mol |
IUPAC Name |
acetic acid;N,N,N',N'-tetracyclohexylbut-2-enediamide |
InChI |
InChI=1S/C28H46N2O2.2C2H4O2/c31-27(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-22-28(32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*1-2(3)4/h21-26H,1-20H2;2*1H3,(H,3,4) |
InChI Key |
PMQLGHMMURDQJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCC(CC1)N(C2CCCCC2)C(=O)C=CC(=O)N(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.